Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-
Description
Properties
IUPAC Name |
1-(4-acetyl-1-bicyclo[2.2.2]octanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(2)14/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGWYJCQTJJEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis- typically involves the reaction of bicyclo[2.2.2]octane-1,4-diol with acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired ketone product .
Industrial Production Methods
Industrial production of Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and signal transduction pathways . The rigid bicyclic structure of the compound allows it to fit into specific binding sites, modulating the activity of target proteins .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Steric Effects : The bicyclo[2.2.2]octane core in the target compound provides superior rigidity compared to smaller bicyclic systems (e.g., bicyclo[1.1.1]pentane), making it advantageous in drug design for conformational restriction .
- Functional Group Diversity : Replacement of acetyl groups with carboxylic acids (Compound B) or phosphoryl groups (Compound E) shifts applications from pharmaceuticals to materials science .
- Synthetic Challenges: The target compound’s synthesis may require specialized catalysts (e.g., Pd-based) due to steric hindrance, whereas phenolic analogues (Compound D) are synthesized via simpler oxidative methods .
Biological Activity
Overview
Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- (CAS No. 88393-21-9) is an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. This compound features a bicyclic structure that contributes to its stability and potential biological activity. Research into its biological properties is still emerging, but preliminary studies suggest various interactions with biological systems.
The precise mechanism of action for Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes and biochemical pathways due to the presence of functional groups in its structure. Its potential as an enzyme inhibitor or activator could influence various cellular processes and signal transduction pathways .
Biological Activity
Research indicates that derivatives of bicyclo[2.2.2]octane compounds exhibit various biological activities, including:
Case Studies and Research Findings
While specific case studies focusing solely on Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- are scarce, related research provides insight into the biological potential of similar compounds:
- Enzyme Interaction Studies : Research has shown that bicyclo[2.2.2]octane derivatives can interact with alcohol dehydrogenases and oxidoreductases, suggesting potential pathways for biochemical reactions involving Ethanone.
- Antimicrobial Activity : Studies on related compounds have demonstrated varying degrees of antimicrobial activity against different bacterial strains, hinting at a possible application for Ethanone in combating infections .
- Drug Development Applications : The unique structure of Ethanone may serve as a scaffold in drug design, particularly in developing molecules targeting specific biological pathways or diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of Ethanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Bicyclo[2.2.2]octane | Bicyclic | Enzyme inhibition |
| Bicyclo[3.3.1]nonane | Bicyclic | Antimicrobial properties |
| Bicyclo[2.2.1]heptane | Bicyclic | Drug development applications |
Ethanone's unique ketone functional groups combined with its rigid bicyclic structure may provide distinctive advantages over these similar compounds in terms of stability and reactivity.
Q & A
Q. What are the synthetic routes for preparing Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-?
The synthesis of bicyclo[2.2.2]octane derivatives typically involves:
- Friedel-Crafts acylation : Reacting bicyclo[2.2.2]octane frameworks with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce ketone groups .
- Reductive methods : Hydrogenation of bicyclo[2.2.2]octane-1,4-dinitriles using palladium on carbon under high pressure to yield intermediates for further functionalization .
- Oxidation/Reduction : Controlled oxidation of alcohols or reduction of ketones to achieve desired substituents .
Q. How does the bicyclo[2.2.2]octane framework influence the compound's reactivity?
The rigid bicyclic structure imposes steric constraints, directing reactions to occur at specific positions:
- Electrophilic substitution : Preferential reactivity at bridgehead positions due to strain relief .
- Nucleophilic additions : Amine or hydroxyl groups on the bicyclo framework enhance nucleophilicity, enabling coupling reactions (e.g., with aldehydes in Baylis-Hillman reactions) .
- Thermal stability : The framework resorts to strain-driven rearrangements under harsh conditions, limiting reaction temperatures .
Q. What spectroscopic techniques are used to characterize this compound?
- Mass spectrometry (MS) : Determines molecular weight (C₁₂H₁₈O₂, MW: 194.27 g/mol) and fragmentation patterns .
- NMR spectroscopy : ¹H and ¹³C NMR identify bridgehead protons (δ ~1.5–2.5 ppm) and carbonyl carbons (δ ~200–210 ppm) .
- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) confirm ketone groups .
Q. What are the primary research applications of this compound?
- Organic synthesis : Serves as a rigid scaffold for constructing sterically hindered molecules, such as polycyclic antibiotics or cholesterol-lowering agents .
- Material science : Functionalized derivatives (e.g., diols or diamines) act as crosslinkers in polymer networks .
Advanced Research Questions
Q. How can conflicting data on the existence of bicyclo[2.2.2]octane dications be resolved?
Initial claims of bicyclo[2.2.2]octane-1,4-diyl dications were later refuted. To address contradictions:
Q. What strategies optimize the synthesis of bifunctional derivatives (e.g., diamines or diols)?
- Catalytic hydrogenation : Reduce bicyclo[2.2.2]octane-1,4-diketones using LiAlH₄ or NaBH₄ to yield diols .
- Protection/deprotection : Temporarily mask amine groups (e.g., with Boc) during functionalization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of rigid intermediates .
Q. How does this compound interact with biological targets?
- Enzyme inhibition : The bicyclo framework mimics steroidal structures, potentially inhibiting cholesterol biosynthesis enzymes (e.g., HMG-CoA reductase) .
- Antibacterial activity : Derivatives like 1,4-bis(aminomethyl)bicyclo[2.2.2]octane disrupt bacterial cell membranes .
- In vitro assays : Test cytotoxicity using HEK293 cells and measure IC₅₀ values to assess therapeutic potential .
Q. What are the challenges in analyzing reaction intermediates?
- Low volatility : Gas chromatography (GC) may fail; use HPLC with UV detection for polar intermediates .
- Isomer discrimination : X-ray crystallography or NOESY NMR differentiate bridgehead vs. non-bridgehead substituents .
- Transient species : Trap reactive intermediates (e.g., radicals) with spin-trapping agents for EPR analysis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
